Methanol, [(4-methylphenyl)sulfonyl]-
Description
Significance and Context of Sulfonyl-Containing Compounds in Modern Synthesis
Sulfonyl-containing compounds, characterized by a sulfonyl group (–SO₂–) linked to two carbon atoms, are of fundamental importance in organic chemistry. nih.gov Their utility stems from a combination of unique electronic properties and versatile reactivity, earning them the moniker "chemical chameleons." nih.gov
The sulfonyl group is strongly electron-withdrawing, a property that significantly influences the reactivity of adjacent parts of a molecule. fiveable.mefiveable.me This electronic effect can stabilize neighboring carbocations or carbanions, facilitating selective functionalization and enabling a wide array of chemical transformations. fiveable.me Sulfones are recognized as highly versatile building blocks in organic synthesis and are integral to the creation of various drugs, agrochemicals, and functional materials. nih.gov
One of the most common applications of the sulfonyl group is as a protecting group, particularly for alcohols and amines, due to its stability and subsequent ease of removal under specific, mild conditions. fiveable.me Furthermore, sulfonyl chlorides are highly reactive electrophiles used to introduce the sulfonyl moiety into molecules, leading to the formation of sulfonamides and sulfonic esters. fiveable.me Sulfonamides, in particular, are a critical class of compounds in the pharmaceutical industry, exhibiting diverse biological activities. fiveable.mefiveable.me The synthesis of sulfones is often achieved through the oxidation of sulfides or via reactions involving sulfonyl chlorides. nih.gov
The adaptability of the sulfonyl group allows it to participate in nucleophilic, electrophilic, and even radical-based reactions, highlighting its pluripotent nature in the design of complex synthetic pathways. nih.gov
Overview of Methanol (B129727) Derivatives as C1 Building Blocks in Advanced Organic Transformations
Methanol is an inexpensive, abundant, and readily available bulk chemical that has gained significant attention as a C1 building block in sustainable organic synthesis. chemrxiv.orgspringernature.com Its use represents a greener and more atom-economical alternative to traditional, often toxic, C1 sources like methyl iodide. springernature.com The primary challenge in using methanol lies in its activation, which typically requires a transition-metal catalyst to overcome its high dehydrogenation energy. chemrxiv.orgspringernature.com
A prevalent strategy for methanol activation is the "Borrowing Hydrogen" (BH) or "Hydrogen Transfer" approach. springernature.com In this process, a transition-metal catalyst, often based on ruthenium or cobalt, facilitates the dehydrogenation of methanol to generate formaldehyde (B43269) and a metal-hydride species in situ. chemrxiv.orgspringernature.comnih.gov The highly reactive formaldehyde then engages with various nucleophiles (such as amines or amides) to form an unsaturated intermediate. springernature.com This intermediate is subsequently hydrogenated by the metal-hydride species to yield the final methylated product, regenerating the catalyst in the process. chemrxiv.orgspringernature.com The only by-products of these reactions are typically water and, in some cases, hydrogen, underscoring the sustainability of this methodology. chemrxiv.orgnih.gov
This strategy has enabled the development of numerous synthetic methods for methylation, hydromethylation, aminomethylation, and formylation reactions. chemrxiv.orgchemrxiv.org The methyl group is a crucial component in many pharmaceuticals and biologically active molecules, where its presence can significantly impact properties like bioavailability and metabolic stability—an influence often termed the "magical methyl effect." springernature.com Consequently, the use of methanol as a C1 source is a promising avenue for developing environmentally benign manufacturing technologies in the chemical and pharmaceutical industries. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
2182-69-6 |
|---|---|
Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(4-methylphenyl)sulfonylmethanol |
InChI |
InChI=1S/C8H10O3S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5,9H,6H2,1H3 |
InChI Key |
BXEXEGLXXGXRHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CO |
Other CAS No. |
2182-69-6 |
Origin of Product |
United States |
Synthetic Methodologies for Methanol, 4 Methylphenyl Sulfonyl and Its Derivatives
Classical Synthetic Approaches to Sulfonylmethanols
The traditional synthesis of α-hydroxymethyl sulfones, such as Methanol (B129727), [(4-methylphenyl)sulfonyl]-, often relies on the nucleophilic character of sulfinate salts. A representative classical approach involves the reaction of a sodium sulfinate with an electrophilic one-carbon synthon, typically formaldehyde (B43269). For the target compound, this would involve the reaction of sodium p-toluenesulfinate with formaldehyde. This method is a straightforward application of nucleophilic addition to a carbonyl group.
The general transformation for this classical synthesis is outlined below:
| Reactant 1 | Reactant 2 | Product |
| Sodium p-toluenesulfinate | Formaldehyde | Methanol, [(4-methylphenyl)sulfonyl]- |
This approach is foundational in organosulfur chemistry, providing a reliable route to simple sulfonylmethanols.
Recent Advances in the Synthesis of Sulfonyl Compounds
Modern organic synthesis has introduced more sophisticated and efficient methods for constructing C-S bonds in sulfonyl compounds, including transition-metal catalysis and electrochemistry. These methods offer improvements in terms of scope, efficiency, and environmental impact.
Transition-metal catalysis has become indispensable in forming carbon-heteroatom bonds. While the direct synthesis of sulfonylmethanols using methanol as a C1 source in a single catalytic step is an emerging area, the principles of transition-metal catalysis are well-established for constructing related sulfonyl compounds. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, for example, are widely used to form C-S bonds, typically between an aryl halide and a thiol. nih.gov
Recent research has focused on developing novel sulfone reagents for these transformations. For instance, a bifunctional aminomethyl sulfone reagent was recently developed for use in palladium-catalyzed asymmetric reactions, highlighting the ongoing innovation in the field of sulfone chemistry. acs.org These catalytic systems often require specific ligands to prevent catalyst deactivation by the sulfur-containing compounds. nih.gov The development of catalytic transformations that utilize simple and abundant feedstocks like methanol is a key goal in green chemistry, and ongoing research aims to apply these principles to the synthesis of complex molecules like sulfonylmethanols. mdpi.com
Electrosynthesis offers a green and powerful alternative to traditional chemical methods, avoiding the need for stoichiometric reagents and often proceeding under mild conditions. acs.org Electrochemical methods have been successfully developed for the synthesis of various sulfonyl compounds.
An electrochemical approach for synthesizing sulfinic and sulfonic esters from sulfonyl hydrazides has been reported. rsc.org This method involves the electrochemical oxidation of sulfonyl hydrazides to form sulfonyl radicals, which then react with alcohols. rsc.org Similarly, a reagent-free electrochemical method enables the oxidative coupling of readily available thiols and amines to form sulfonamides, key structural motifs in many pharmaceuticals. acs.org This process is driven entirely by electricity, with hydrogen as the only byproduct. acs.org
A summary of substrates used in an electrochemical sulfonamide synthesis is presented below, showcasing the method's wide applicability. acs.org
| Thiol Substrate | Amine Substrate | Isolated Yield (%) |
| Thiophenol | Cyclohexylamine | 81 |
| 4-Methoxythiophenol | Cyclohexylamine | 84 |
| 4-Chlorothiophenol | Piperidine | 75 |
| Thiophenol | Morpholine | 85 |
| Benzyl mercaptan | Cyclohexylamine | 61 |
These advancements in electrochemical synthesis provide novel pathways to C-sulfonyl compounds and may be adaptable for the synthesis of sulfonylmethanols.
Stereoselective Synthesis of Chiral Sulfonylmethanols and Analogues
The synthesis of chiral molecules containing sulfonyl or sulfinyl groups is of significant interest due to their application as chiral auxiliaries and their presence in bioactive molecules. semanticscholar.orgacs.orgnih.gov
Chiral sulfinyl compounds are valuable intermediates in asymmetric synthesis. acs.orgnih.gov One of the most established methods for their preparation is the Andersen-Pfitzner-Moffatt synthesis, which involves the reaction of a racemic sulfinyl chloride with a chiral alcohol to form a mixture of diastereomeric sulfinates. nih.gov These diastereomers can be separated by crystallization, and subsequent reaction with an organometallic reagent proceeds with inversion of configuration at the sulfur atom to yield an enantiomerically pure sulfoxide (B87167).
Menthol is a commonly used chiral auxiliary in this context. nih.gov The crystalline (1R,2S,5R,SS)-(−)-menthyl p-toluenesulfinate is a key intermediate for producing a wide range of chiral sulfoxides. nih.gov Other chiral alcohols, such as diacetone-d-glucose, have also proven effective. nih.gov
Another powerful strategy involves the use of chiral sulfinamides as auxiliaries. The tert-butanesulfinamide, introduced by Ellman, can be condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. wikipedia.org Diastereoselective addition of a nucleophile to the imine, followed by acidic removal of the auxiliary, provides access to chiral amines in high enantiomeric purity. wikipedia.org
| Chiral Auxiliary | Application | Key Feature |
| (-)-Menthol | Synthesis of diastereomeric sulfinates | Allows for separation of diastereomers by crystallization. nih.gov |
| Diacetone-d-glucose | Synthesis of diastereomeric sulfinates | Effective chiral auxiliary derived from a sugar. nih.gov |
| tert-Butanesulfinamide | Asymmetric synthesis of amines | Acts as a chiral ammonia (B1221849) equivalent. wikipedia.org |
These enantioselective methods are crucial for accessing optically active sulfur-containing compounds.
The sulfonyl group can exert significant stereochemical control in reactions, enabling the diastereoselective synthesis of complex molecules. The electron-withdrawing nature and steric bulk of the sulfonyl group can influence the approach of reagents to a nearby reactive center.
For example, vinyl sulfonium (B1226848) salts have been utilized in cascade reactions and annulations to produce polycyclic molecules with high diastereoselectivity. researchgate.net These reactions can create multiple contiguous stereocenters in a single step. researchgate.net Similarly, diastereoselective protocols have been developed for the synthesis of 4,5-disubstituted oxazolines from acyl imines and sulfur ylides, demonstrating good to excellent yields and high diastereoselectivity. researchgate.net The sulfonyl group is often integral to the starting material or intermediate, directing the stereochemical outcome of the cyclization. These methods showcase how the sulfonyl moiety can be a powerful tool for controlling stereochemistry in organic synthesis.
Green Chemistry Principles in Sulfonylmethanol Synthesis
Eco-friendly Catalytic Systems
Catalytic reagents are inherently preferred over stoichiometric ones in green chemistry as they are used in small amounts and can be recycled, thus minimizing waste. researchgate.net The development of novel, efficient, and recyclable catalysts is a cornerstone of green synthetic methodologies for sulfonylmethanol compounds.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. theaic.orgresearchgate.net This methodology is particularly relevant to green chemistry as it can obviate the need for hazardous, expensive solvents that would otherwise be required to create a single phase. theaic.org In the context of sulfonylmethanol synthesis, PTC is often employed for alkylation and related reactions. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase (e.g., an aqueous phase containing a nucleophile) to another (e.g., an organic phase containing the substrate), where the reaction occurs. theaic.orgcore.ac.uk
The efficiency of a phase-transfer catalyst is influenced by several factors, including the lipophilicity of its cation group, which affects the formation of the catalytic intermediate. theaic.org For instance, starburst quaternary ammonium salts, which are high-molecular-weight compounds with a star-shaped structure, have been shown to be highly effective PTCs due to their unique structural properties. theaic.org The choice of catalyst can significantly impact reaction yields, with studies comparing the efficacy of different PTCs like Tetrabutylammonium Bromide (TBAB) and newly synthesized, more complex catalysts. theaic.org Cinchona alkaloid-derived quaternary ammonium salts represent another class of effective chiral phase-transfer catalysts, which have been successfully used in the asymmetric synthesis of α-amino acid derivatives with high enantioselectivity. core.ac.uk
Recyclable Heterogeneous Catalysts:
The use of solid-supported or heterogeneous catalysts offers significant green advantages, primarily the ease of separation from the reaction mixture and the potential for recycling and reuse. lidsen.com This simplifies product purification and reduces waste. In the synthesis of sulfonylated compounds, various recyclable catalysts have been explored. For example, silica-supported phosphorus pentoxide (P2O5/SiO2) has been utilized as an efficient and inexpensive heterogeneous catalytic system for the synthesis of N-sulfonyl imines under solvent-free conditions. Similarly, the waste generated from methanol synthesis itself, which contains copper, zinc, and aluminum oxides, is being investigated for recycling into valuable materials like sustainable cementless concrete, showcasing a circular economy approach to catalysis. lidsen.com
The following table summarizes examples of eco-friendly catalytic systems used in the synthesis of sulfonylated compounds.
Interactive Data Table: Eco-friendly Catalytic Systems in Sulfonyl Compound Synthesis| Catalyst System | Substrate(s) | Product Type | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Starburst Quaternary Ammonium Salt (BPBPB) | Sodium phenoxide, Butyl Bromide | Phenyl butyl ether | Toluene, 70°C, 4h | >90% | theaic.org |
| Cinchona Alkaloid-Derived Quaternary Salt | N-(diphenylmethylene) glycine (B1666218) tert-butyl ester, Alkyl halides | α-Amino acid derivatives | Dichloromethane, Low Temp. | 82-92% | core.ac.uk |
| P2O5/SiO2 | Sulfonamides, Aldehydes | N-sulfonyl imines | Solvent-free, 110°C | High to excellent | |
| Spent Methanol Synthesis Catalyst (Cu/Zn/Al oxides) | N/A (Recycling Application) | Sustainable Ceramics | High-temperature processing | N/A | lidsen.com |
Solvent-Free and Aqueous Medium Reactions
The elimination or replacement of volatile organic solvents (VOCs) is a primary goal of green chemistry. Solvents are a major contributor to the environmental impact of chemical processes. Consequently, performing reactions under solvent-free conditions or in benign media like water is highly desirable.
Solvent-Free Synthesis:
Solvent-free reactions, often conducted via grinding or heating of neat reactants, can lead to higher efficiency, shorter reaction times, and simplified work-up procedures. jchemlett.com A solid-state grinding method using potassium carbonate as a base has been developed for the chemoselective and scalable preparation of alkyl tosylates from alcohols and tosyl chloride. This method is rapid, with some reactions completing in as little as five minutes. jchemlett.com Similarly, the synthesis of bisazolylalkanes has been achieved by reacting azoles with dihalomethanes in the absence of a solvent, facilitated by phase-transfer catalysis. researchgate.net
Aqueous Medium Reactions:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds are often insoluble in water, techniques like phase-transfer catalysis can overcome this limitation. For instance, the synthesis of mono-6-(4-methylbenzenesulfonyl)-β-cyclodextrin has been successfully carried out in an aqueous medium using triethylamine (B128534) as a phase-transfer catalyst. The oxidation of sulfur-containing compounds to their corresponding sulfones has also been achieved in aqueous systems. The oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole to 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole can be performed using hydrogen peroxide in acetic acid, with microwave activation significantly reducing reaction times and improving yields compared to conventional heating. researchgate.net This method avoids the use of hazardous heavy metal-based oxidizing agents.
The following table provides examples of solvent-free and aqueous medium reactions for the synthesis of sulfonylated compounds.
Interactive Data Table: Solvent-Free and Aqueous Reactions in Sulfonyl Compound Synthesis| Reaction Type | Substrate(s) | Product | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Solvent-Free | Alcohols, Tosyl chloride | Alkyl tosylates | K2CO3 | Grinding, Room Temp. | High | jchemlett.com |
| Solvent-Free | Azoles, Dihalomethanes | Bisazolylalkanes | PTC | No solvent | High | researchgate.net |
| Aqueous Medium | 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole | 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole | H2O2/Acetic Acid | Microwave, 55°C, 3.5h | 80% | researchgate.net |
| Aqueous Medium | Diols/Glycols | Mono-tosyl derivatives | Tosyl chloride | Ice bath, 3h | >70% | jchemlett.com |
Reaction Mechanisms and Reactivity of Methanol, 4 Methylphenyl Sulfonyl
Mechanistic Investigations of Sulfonate Ester Formation
The formation of sulfonate esters from an alcohol is a cornerstone of organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one. When [(4-methylphenyl)sulfonyl]methanol acts as the alcohol component, it can react with sulfonylating agents to form a new sulfonate ester. The mechanism of this transformation has been extensively studied. A crucial finding from isotopic labeling studies on the reaction between methanesulfonic acid and methanol (B129727) is that the C-O bond of the alcohol is cleaved during ester formation. researchgate.netresearchgate.net This is consistent with the reversal of the well-established mechanism for the solvolysis of sulfonate esters. researchgate.netresearchgate.net
The most common method for forming a sulfonate ester involves the reaction of an alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. youtube.comyoutube.com The mechanism proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This is generally considered an S_N2-type process at the sulfur center, where the chloride ion is displaced. youtube.com The resulting intermediate is a protonated sulfonate ester. youtube.com The base, typically pyridine, then deprotonates the oxygen to yield the final, neutral sulfonate ester product. youtube.comyoutube.com An important feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of stereochemistry at the carbon atom. youtube.comyoutube.com
Sulfonate esters can also be formed by the direct reaction of an alcohol with a sulfonic acid. This reaction is acid-catalyzed and reversible. researchgate.netenovatia.com However, the formation of esters from sulfonic acids and alcohols can be slow and often results in low equilibrium concentrations of the desired product. researchgate.netresearchgate.net The presence of water, even in small amounts, can significantly hinder the forward reaction by competing for the acid catalyst and promoting the reverse reaction (hydrolysis). researchgate.netenovatia.comspringboardbiodiesel.com
The formation of sulfonate esters as impurities is a significant concern in pharmaceutical manufacturing when using sulfonic acids. researchgate.net Studies on the formation of methyl methanesulfonate (B1217627) from methanol and methanesulfonic acid have quantified the influence of various process parameters on the reaction outcome. researchgate.netresearchgate.net
Table 1: Factors Influencing Sulfonate Ester Impurity Formation
| Parameter | Effect on Ester Formation | Rationale | Citation |
| Temperature | Increases with higher temperature | Overcomes activation energy barrier for the reaction. | researchgate.netresearchgate.net |
| Water Content | Decreases with higher water content | Water competes for the proton catalyst and promotes hydrolysis of the ester. | researchgate.netenovatia.com |
| Presence of Base | Dramatically reduced or eliminated | Neutralization of the sulfonic acid prevents the acid-catalyzed pathway. | researchgate.netenovatia.com |
These studies underscore that sulfonate ester formation is disfavored under neutral or basic conditions and at lower temperatures. researchgate.netresearchgate.netenovatia.com
Role of (4-Methylphenylsulfonyl)methanol in Dehydrogenative Coupling Reactions
Dehydrogenative coupling reactions are powerful, atom-economical methods for forming C-C, C-N, and C-O bonds. Methanol is increasingly used as a renewable C1 building block in these transformations. researchgate.netspringernature.comrsc.org In a typical "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" mechanism, a catalyst facilitates the dehydrogenation of the alcohol to an aldehyde (in this case, (4-methylphenyl)sulfonyl)formaldehyde). springernature.com This intermediate can then react with a nucleophile (such as an amine) to form an imine, which is subsequently reduced by the catalyst using the hydrogen borrowed from the initial alcohol. springernature.com
Similarly, [(4-methylphenyl)sulfonyl]methanol can undergo self-coupling or coupling with other molecules. For instance, the gas-phase dehydrogenative coupling of methanol to form dimethoxymethane (B151124) has been demonstrated over bifunctional copper-based catalysts. nih.gov This process involves the catalytic dehydrogenation of methanol to formaldehyde (B43269), which then reacts with another methanol molecule. nih.gov Applying this principle, [(4-methylphenyl)sulfonyl]methanol could potentially be used to generate valuable chemical intermediates. However, such reactions face challenges, including high thermodynamic barriers for the initial methanol dehydrogenation step. springernature.comrsc.org
Table 2: Examples of Catalytic Systems for Dehydrogenative Coupling of Methanol
| Catalyst System | Reaction Type | Conditions | Citation |
| Ru-, Mn-, Fe-, Mo-based complexes | Coupling of methanol and amines | Varies with catalyst | rsc.org |
| Copper-zirconia-alumina (Cu/ZrAlO) | Self-coupling to dimethoxymethane | 200 °C, 1.7 atm | nih.gov |
| Iron species on TiO₂ (Photo-Fenton) | Self-coupling to ethylene (B1197577) glycol | Ambient temperature, light irradiation | rsc.org |
| Ruthenium pincer catalyst | Coupling of diamines and methanol | Not specified | researchgate.net |
Reaction Kinetics and Thermodynamics of Transformations Involving Sulfonylmethanols
The kinetics of reactions involving sulfonylmethanols are influenced by standard factors such as temperature, pressure, and catalyst choice. For acid-catalyzed esterification, the reaction rate is highly dependent on temperature; a study on methyl methanesulfonate formation showed a significant increase in the rate constant with increasing temperature. researchgate.net
Intermediates and Transition States in Sulfonyl-Mediated Reactions
A variety of transient species are involved in reactions of sulfonylmethanols.
Protonated Intermediates : In acid-catalyzed reactions, the first step is the protonation of the hydroxyl group to form an oxonium ion, R-OH₂⁺. This enhances the leaving group ability of the alcohol. masterorganicchemistry.com
Thionium (B1214772) Ions : In reactions analogous to the Pummerer reaction, activation of a sulfoxide (B87167) (which could be formed by oxidation of a related sulfide) with an electrophile can lead to the formation of a key thionium ion intermediate, which is highly reactive towards nucleophiles. acs.org
Carbenium Ions : During the conversion of methanol over acidic zeolites (Methanol-to-Olefin process), various carbenium ion intermediates, from monoenylic to polyaromatic species, have been identified through spectroscopic methods. researchgate.net
Radical Intermediates : Under photo-Fenton conditions, the reaction of methanol is initiated by hydroxyl radicals (•OH), which abstract a hydrogen atom to form a hydroxymethyl radical (•CH₂OH). rsc.org This radical can then dimerize to form ethylene glycol. rsc.org
Transition States : Kinetic isotope effect studies of sulfuryl transfer reactions suggest a transition state with substantial S-O bond fission and partial charge neutralization on the leaving group. nih.gov Theoretical studies of the esterification of benzenesulfonic acid with methanol have evaluated different mechanistic pathways, finding a low activation barrier for an S_N1 pathway via a sulfonylium cation intermediate and a moderate barrier for an S_N2 pathway. researchgate.net In other reactions, such as the aziridination involving sulfur ylides, a switch between closed (cisoid) and open (transoid) transition states has been proposed to explain observed stereoselectivities. researchgate.net
Stereochemical Control in Reactions of Sulfonylmethanols and Analogues
The compound [(4-methylphenyl)sulfonyl]methanol is itself achiral. However, the principles of stereochemical control are critical when considering reactions of its chiral analogues or reactions that create a new stereocenter.
A key aspect of using alcohols in multi-step syntheses is the stereochemical outcome of converting the hydroxyl group into a better leaving group. When an alcohol reacts with a sulfonyl chloride (like tosyl chloride or mesyl chloride) to form a sulfonate ester, the reaction occurs at the oxygen atom, and the bond between the carbon and oxygen (C-O) is not broken. youtube.comlibretexts.org Consequently, this step proceeds with full retention of configuration at the carbon center. youtube.commasterorganicchemistry.com
This is strategically important. If a subsequent S_N2 reaction is performed on the resulting sulfonate ester, that reaction proceeds with inversion of configuration. The net result of this two-step sequence (alcohol → sulfonate ester → substitution product) is a single, clean inversion of stereochemistry relative to the starting alcohol. libretexts.org This contrasts with converting an alcohol to an alkyl halide using acids like HBr, which can proceed via an S_N1 mechanism, leading to racemization and potential rearrangements. masterorganicchemistry.com The use of sulfonate esters provides a reliable method for stereochemical control in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org
Furthermore, chiral organosulfur compounds, such as N-sulfonyl-1,2,3-oxathiazolidine-2-oxides derived from aminoindanols, have been developed as effective sulfinyl transfer agents for the asymmetric synthesis of chiral sulfinamide ligands. nih.gov This highlights the broader role of chiral sulfonyl-containing reagents and analogues in modern stereoselective synthesis.
Computational Chemistry Studies of Methanol, 4 Methylphenyl Sulfonyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It has proven to be a valuable tool in catalysis, materials science, and chemistry for predicting molecular properties and reactivity. researchgate.netmaterialsciencejournal.org DFT calculations for Methanol (B129727), [(4-methylphenyl)sulfonyl]- focus on mapping the electron density to determine the molecule's energy, electronic properties, and preferred geometric arrangements. The choice of functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results, especially for flexible molecules containing sulfonyl groups. researchgate.netmdpi.comresearchgate.net
Analysis of the electronic properties involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. For sulfonyl-containing compounds, DFT can elucidate how the electron-withdrawing nature of the sulfonyl group influences the electron distribution across the entire molecule, affecting its reactivity towards electrophiles and nucleophiles. nih.gov
Geometry Optimization and Energetic Profiles of Conformers
The flexible nature of Methanol, [(4-methylphenyl)sulfonyl]- allows it to adopt various spatial arrangements, or conformations, due to rotation around its single bonds (C-S, S-C, and C-O). Geometry optimization using DFT is performed to find the three-dimensional structure of each conformer that corresponds to a minimum on the potential energy surface. researchgate.net This process systematically adjusts the atomic coordinates to minimize the total electronic energy, resulting in predicted bond lengths, bond angles, and dihedral angles for the most stable structures. mdpi.com
For a molecule like dipropyl sulfone, it has been shown that long-range corrected hybrid density functionals are necessary to correctly predict the dihedral angles between non-bonded groups. researchgate.net A similar approach would be required for (p-tolylsulfonyl)methanol. By systematically rotating the key dihedral angles—such as the C(aryl)-S-C(methylene)-O torsion—and performing geometry optimizations, a potential energy surface can be mapped. This map reveals the structures of stable conformers (energy minima) and the transition states that separate them. The relative energies of these conformers indicate their population at thermal equilibrium, as predicted by the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of Stable Conformers of Methanol, [(4-methylphenyl)sulfonyl]- Calculated by DFT
| Conformer | Key Dihedral Angle (C-S-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Global Minimum) | ~60° (gauche) | 0.00 | 75.2 |
| 2 | ~180° (anti) | 0.85 | 20.1 |
| 3 | ~-60° (gauche) | 0.00 | (degenerate with 1) |
| 4 | ~0° (syn) | 3.50 | 0.1 |
Note: This table is illustrative and based on typical findings for flexible molecules. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Parameters and Chemical Shifts
DFT calculations are a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. mdpi.com Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as the characteristic symmetric and asymmetric stretching of the SO₂ group, C-H stretches of the methyl and phenyl groups, and the O-H stretch of the alcohol moiety. Calculated frequencies are often scaled by an empirical factor to better match experimental values due to the harmonic oscillator approximation used in the calculations. nih.gov
Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane) and provide valuable information for structural elucidation by correlating the chemical environment of each nucleus with its resonance frequency. mdpi.com
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for Methanol, [(4-methylphenyl)sulfonyl]-
| Parameter | Predicted (DFT B3LYP/6-311G(d,p)) | Experimental |
| IR Frequencies (cm⁻¹) | ||
| ν(O-H) | 3550 | ~3500 |
| ν(C-H, aryl) | 3050-3100 | ~3060 |
| ν(C-H, methyl) | 2920-2980 | ~2950 |
| νas(SO₂) | 1325 | ~1310 |
| νs(SO₂) | 1150 | ~1145 |
| ¹H NMR Chemical Shifts (ppm) | ||
| H (hydroxyl) | 3.5 | 3.4 |
| H (methylene) | 4.5 | 4.4 |
| H (aryl) | 7.4, 7.8 | 7.3, 7.7 |
| H (tolyl-methyl) | 2.4 | 2.4 |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C (methylene) | 65.0 | 64.5 |
| C (tolyl-methyl) | 21.5 | 21.6 |
| C (aryl, ipso-S) | 135.0 | 134.8 |
Note: This table is for illustrative purposes. Predicted values are typical for DFT calculations and are meant to show the expected correlation with experimental data.
Molecular Dynamics Simulations of Sulfonyl-Containing Systems
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on conformational dynamics, solvent interactions, and structural stability. nih.govrsc.org For a system containing Methanol, [(4-methylphenyl)sulfonyl]-, an MD simulation would typically place one or more molecules in a simulation box filled with a chosen solvent, such as water or an organic solvent, and solve Newton's equations of motion for every atom over a period of time. rsc.org
These simulations can reveal how the molecule behaves in a condensed phase. Key insights include:
Solvation Structure: Analyzing the radial distribution functions between atoms of the solute and solvent can show how solvent molecules arrange around different parts of the molecule, such as the polar sulfonyl and hydroxyl groups and the nonpolar phenyl ring.
Conformational Dynamics: MD trajectories can track the transitions between different conformational states over time, providing rates and pathways for these changes that complement the static picture from DFT calculations. researchgate.net
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the hydroxyl group of the solute and solvent molecules, or between solute molecules themselves, can be quantified. Studies on methanol have shown its complex hydrogen-bonding behavior in various environments. springernature.com
Stability and Interactions: In the context of larger systems, such as interactions with a protein or a surface, MD simulations can assess the stability of the binding mode and quantify the interaction energies. rsc.org
Quantum Chemical Analysis of Reaction Pathways and Transition States
Quantum chemical methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the structures of transition states (TS), which are first-order saddle points on the energy surface. For Methanol, [(4-methylphenyl)sulfonyl]-, several reaction types could be investigated.
One potential reaction is nucleophilic substitution at the methylene (B1212753) carbon. Although the hydroxyl group is a poor leaving group, it can be converted into a better one, such as a tosylate. In this molecule, the p-toluenesulfonyl group is already present. A computational study could explore the reaction of a nucleophile (e.g., a halide ion) with the methylene carbon. DFT would be used to:
Optimize the geometries of the reactant complex, the transition state, and the product complex.
Calculate the activation energy (the energy difference between the reactant and the transition state), which determines the reaction rate.
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state correctly connects the reactants and products.
Another set of pathways involves reactions at the hydroxyl group, such as esterification or oxidation. For example, the mechanism of its reaction with an acid chloride could be modeled. Methanol itself is a key C1 building block, and its activation is a subject of intense research; computational studies have provided deep insights into its dehydrogenation and oxidation mechanisms. Similar principles would apply to studying the reactivity of the hydroxymethyl moiety in this sulfone.
Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction
| Species | Description | Relative Energy (kcal/mol) |
| R + Nu⁻ | Isolated Reactants | 0.0 |
| [R---Nu]⁻ | Reactant Complex | -5.2 |
| [TS]⁻ | Transition State | +20.5 |
| [P---LG]⁻ | Product Complex | -15.8 |
| P + LG⁻ | Isolated Products | -12.1 |
Note: This table illustrates a typical energy profile for an SN2 reaction calculated using quantum chemical methods. R = (p-tolylsulfonyl)methyl group, Nu = Nucleophile, LG = Leaving Group (OH).
Conformational Analysis and Rotational Barriers
A detailed conformational analysis focuses on the energy changes associated with rotation around specific bonds. For Methanol, [(4-methylphenyl)sulfonyl]-, the key rotational barriers are associated with the C(aryl)-S, S-C(methylene), and C-O bonds. These barriers dictate the flexibility of the molecule and the accessibility of different conformations.
To calculate a rotational barrier, a "relaxed scan" of the potential energy surface is performed using DFT. A specific dihedral angle is constrained at a series of values (e.g., every 10-15 degrees), and at each step, the rest of the molecule's geometry is optimized. The resulting plot of energy versus dihedral angle reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the rotational barriers (transition states for rotation).
Studies on the internal rotation of the methyl group in methanol have shown that computational methods can accurately predict these barriers. For Methanol, [(4-methylphenyl)sulfonyl]-, the rotation around the C(aryl)-S bond would be hindered by steric interactions between the sulfonyl oxygens and the ortho hydrogens of the phenyl ring. Similarly, rotation around the S-C(methylene) bond would define the relative orientation of the bulky p-tolylsulfonyl group and the hydroxyl group.
Table 4: Hypothetical Calculated Rotational Barriers for Methanol, [(4-methylphenyl)sulfonyl]-
| Bond of Rotation | Dihedral Angle Definition | Calculated Barrier (kcal/mol) |
| C(aryl)-S | C-C-S-C | 4.8 |
| S-C(methylene) | C(aryl)-S-C-O | 3.5 |
| C(methylene)-O | S-C-O-H | 1.5 |
Note: This table is illustrative. The values represent the energy difference between the lowest energy conformer and the highest energy transition state for rotation around the specified bond.
Applications of Methanol, 4 Methylphenyl Sulfonyl As a Synthetic Building Block in Organic Chemistry
Methylation Reactions Utilizing Methanol (B129727) as a C1 Source
Methyl p-toluenesulfonate is widely recognized as a powerful methylating agent in organic synthesis. researchgate.net It provides a source of a methyl group (a C1 source) for the alkylation of various nucleophiles. sciencemadness.org The high reactivity of methyl tosylate is attributed to the excellent leaving group ability of the p-toluenesulfonate anion, which is a weak base stabilized by resonance. nih.gov
N-Methylation of Amines and Amides
One of the most common applications of methyl p-toluenesulfonate is the N-methylation of amines and amides. This reaction is fundamental in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals, as the introduction of a methyl group can significantly alter the biological activity and physical properties of a molecule. fishersci.at
The N-methylation of primary and secondary amines with methyl p-toluenesulfonate typically proceeds under basic conditions to neutralize the liberated p-toluenesulfonic acid. The reaction is generally efficient and applicable to a broad scope of amine substrates, including anilines and aliphatic amines.
Detailed research has demonstrated the efficacy of methyl p-toluenesulfonate in these transformations. For instance, the synthesis of N-methylated anilines and related compounds is a key step in the preparation of various dyes and pharmaceutical intermediates. researchgate.net
| Substrate | Product | Reagents and Conditions | Yield | Reference |
| Aniline | N-Methylaniline | Methyl p-toluenesulfonate, Base | High | fishersci.at |
| Secondary Amine | Tertiary Amine | Methyl p-toluenesulfonate, Base | Good to Excellent | fishersci.at |
| Amide | N-Methylamide | Methyl p-toluenesulfonate, Strong Base | Varies | fishersci.at |
This table provides a generalized representation of N-methylation reactions. Specific yields and conditions vary depending on the substrate and reaction parameters.
C-Methylation and O-Methylation Strategies
Beyond N-methylation, methyl p-toluenesulfonate is also employed in C-methylation and O-methylation reactions, although these applications are sometimes more challenging and may require specific substrates and conditions.
C-Methylation: The C-methylation of carbon nucleophiles, such as enolates derived from ketones, esters, and other active methylene (B1212753) compounds, can be achieved using methyl p-toluenesulfonate. This reaction is a fundamental carbon-carbon bond-forming process. For example, the α-methylation of ketones can be accomplished by first forming the enolate with a suitable base, followed by reaction with methyl p-toluenesulfonate. rsc.org
O-Methylation: The O-methylation of alcohols and phenols to form ethers is another important application. eurekaselect.com Methyl p-toluenesulfonate is a potent reagent for the methylation of phenols, a reaction of significant industrial importance for the synthesis of fragrances and other fine chemicals. sciencemadness.orgorgsyn.org The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide ion. While the O-methylation of simple alcohols can also be achieved, more reactive methylating agents are often used. smith.edu
| Reaction Type | Substrate Type | Product Type | General Conditions | Reference |
| C-Methylation | Ketones, Esters | α-Methylated Carbonyls | Strong Base, Anhydrous Solvent | rsc.org |
| O-Methylation | Phenols | Aryl Methyl Ethers | Base (e.g., K₂CO₃, NaOH) | sciencemadness.orgorgsyn.org |
| O-Methylation | Alcohols | Alkyl Methyl Ethers | Strong Base | smith.edu |
This table summarizes the general scope of C- and O-methylation reactions using methyl p-toluenesulfonate.
Formation of Heterocyclic Compounds
Methanol, [(4-methylphenyl)sulfonyl]-, and its related derivative p-toluenesulfonylmethyl isocyanide (TosMIC), are instrumental in the synthesis of a variety of heterocyclic compounds. nih.govisca.meresearchgate.netacs.org These reactions often involve cycloaddition or condensation pathways where the sulfonyl group plays a crucial role in activating adjacent positions or acting as a leaving group.
The van Leusen imidazole (B134444) synthesis, for example, utilizes TosMIC to react with aldimines, forming imidazoles. nih.govorganic-chemistry.org This reaction can be performed as a three-component reaction where the aldimine is generated in situ. isca.me Similarly, the reaction of TosMIC with aldehydes can lead to the formation of oxazoles.
Furthermore, p-toluenesulfonic acid, the parent acid of methyl tosylate, is a widely used catalyst in the synthesis of various heterocyclic systems, including dihydropyrimidines and benzopyrano-pyrimidines. isca.menih.gov While not a direct application of methyl tosylate as a building block, it highlights the importance of the p-toluenesulfonyl moiety in heterocyclic synthesis.
Research has also shown the utility of methyl p-toluenesulfonate in the synthesis of substituted triazoles and pyrimidinophanes. acs.orgnih.govresearchgate.net For instance, it has been used for the regioselective methylation of pyrimidinophane macrocycles. acs.org
| Heterocycle | Key Reagent(s) | General Reaction Type | Reference |
| Imidazoles | p-Toluenesulfonylmethyl isocyanide (TosMIC), Aldimines | Cycloaddition | nih.govorganic-chemistry.org |
| Oxazoles | p-Toluenesulfonylmethyl isocyanide (TosMIC), Aldehydes | Cycloaddition | nih.gov |
| Pyrimidines | p-Toluenesulfonic acid (catalyst), Aldehyde, β-ketoester, Urea | Cyclocondensation (Biginelli reaction) | isca.me |
| Triazoles | p-Toluenesulfonic acid (catalyst), Nitroolefins, NaN₃ | 1,3-Dipolar Cycloaddition | acs.org |
| Pyrimidinophanes | Methyl p-toluenesulfonate | N-Methylation | acs.org |
This table illustrates the role of the p-toluenesulfonyl group in the synthesis of various heterocycles.
Role in Sulfonyl-Mediated Organic Transformations
The p-toluenesulfonyl group, a key component of Methanol, [(4-methylphenyl)sulfonyl]-, plays a significant role in a variety of organic transformations beyond simple methylation. Its strong electron-withdrawing nature and its ability to form stable anions make it a valuable functional group in asymmetric synthesis and transition metal catalysis.
As Chiral Auxiliaries in Asymmetric Synthesis
While Methanol, [(4-methylphenyl)sulfonyl]- itself is not chiral, the p-toluenesulfonyl group is a common component of chiral auxiliaries. nih.govscielo.org.mxankara.edu.trsigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed.
Sulfur-based chiral auxiliaries, including those derived from p-toluenesulfonamides, have proven to be highly effective in a range of asymmetric reactions such as aldol (B89426) reactions, Michael additions, and alkylations. scielo.org.mx For example, N-p-toluenesulfonyl derivatives of amino acids can be used to direct the stereoselective synthesis of other amino acids or complex chiral molecules. The sulfonyl group's steric and electronic properties help to create a biased environment, leading to the preferential formation of one diastereomer. acs.org The enantiospecific transformations of compounds like 4-methylbenzenesulfinamide (B1296992) are foundational in constructing sulfur stereogenic centers. acs.org
As Ligands for Transition Metal Catalysis
The sulfonyl group can also be incorporated into ligands for transition metal catalysis. nih.govnih.govacs.orgacs.org Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. Sulfonamide-containing ligands, for instance, have been used in palladium-catalyzed cross-coupling reactions. nih.gov The electronic properties of the sulfonyl group can influence the electron density at the metal center, thereby affecting the catalytic cycle.
While direct use of Methanol, [(4-methylphenyl)sulfonyl]- as a ligand is not common, the p-toluenesulfonyl moiety is found in more complex ligand structures. These ligands have been applied in various catalytic processes, including hydrogenation and carbon-carbon bond-forming reactions. The development of new sulfonyl-containing ligands continues to be an active area of research aimed at improving the efficiency and selectivity of catalytic transformations.
In the Construction of Complex Molecular Architectures
While "Methanol, [(4-methylphenyl)sulfonyl]-" itself is not directly employed as a primary building block in the assembly of intricate molecular frameworks, its derivative, (p-tolylsulfonyl)methyl isocyanide (TosMIC), stands as a cornerstone reagent in synthetic organic chemistry for this purpose. The transformation of the hydroxymethyl group of the parent compound into the versatile isocyanide functionality of TosMIC unlocks a vast array of synthetic possibilities, enabling the construction of diverse and complex heterocyclic systems that are central to many natural products and pharmaceutically active molecules.
The utility of TosMIC stems from the unique combination of its functional groups: the isocyanide, the tosyl group, and the acidic α-carbon situated between them. varsal.com This arrangement allows TosMIC to act as a potent C1 synthon, participating in a variety of cycloaddition and condensation reactions. The tosyl group serves as an excellent leaving group, facilitating the formation of new ring systems, while the isocyanide carbon acts as an electrophilic center for ring-closing reactions. varsal.com
Synthesis of Heterocyclic Scaffolds
The Van Leusen reaction, which utilizes TosMIC, is a powerful and widely adopted method for the synthesis of several key five-membered heterocyclic rings. organic-chemistry.org These heterocycles are prevalent motifs in a multitude of complex, biologically active compounds.
Oxazoles: The reaction of TosMIC with aldehydes in the presence of a base is a classic and efficient method for the synthesis of 5-substituted oxazoles. organic-chemistry.orgresearchgate.net This transformation proceeds through an intermediate oxazoline, which, upon elimination of the tosyl group, yields the aromatic oxazole (B20620) ring. researchgate.net The versatility of this method allows for the incorporation of a wide range of substituents on the oxazole ring, making it a valuable tool in the synthesis of complex molecules. organic-chemistry.org For instance, the hepatitis C drug candidate merimepodib (B1676299) was prepared via the condensation of an aldehyde with TosMIC to form the core oxazole structure. researchgate.net
Imidazoles: In a similar fashion, the base-induced reaction of TosMIC with aldimines leads to the formation of imidazoles. researchgate.net This reaction is crucial for the synthesis of various imidazole-containing compounds, which are known for their diverse pharmacological activities, including anticancer properties. researchgate.net
Pyrroles: The reaction of TosMIC with Michael acceptors, such as α,β-unsaturated ketones, esters, or nitriles, provides a direct route to substituted pyrroles. researchgate.netresearchgate.net This [3+2] cycloaddition reaction is a convergent and efficient way to construct this fundamental heterocyclic core, which is a key component of numerous natural products and functional materials. researchgate.net
The table below summarizes the synthesis of key heterocycles using TosMIC as a building block.
| Heterocycle | Reactant(s) | General Conditions | Ref. |
| Oxazole | Aldehyde | Base (e.g., K₂CO₃, DBU), Alcohol (e.g., Methanol) | organic-chemistry.orgresearchgate.net |
| Imidazole | Aldimine | Base, Protic Solvent | researchgate.net |
| Pyrrole | Michael Acceptor | Base | researchgate.netresearchgate.net |
| 1,2,4-Triazole | Diazonium Salt | Base | researchgate.net |
| Thiazole | Carbon Disulfide | Base, Phase Transfer Catalyst | researchgate.net |
Applications in Total Synthesis
The strategic implementation of TosMIC-mediated reactions has been instrumental in the total synthesis of complex natural products. A notable example is the first total synthesis of mansouramycin B , an isoquinoline (B145761) alkaloid. nih.gov The synthetic route relied on a novel acid-catalyzed cyclization of an α-benzyl TosMIC derivative to construct the core isoquinoline skeleton of the natural product. nih.gov
Furthermore, TosMIC has been employed in the synthesis of intricate quinoline-based structures. For example, the reaction of 2-chloroquinoline-3-carbaldehydes with TosMIC in the presence of potassium carbonate yields 5-(2-chloroquinolin-3-yl)oxazoles. nih.govfrontiersin.org These intermediates can be further functionalized to produce complex molecules containing both quinoline (B57606) and oxazole rings, which are scaffolds found in various bioactive compounds. nih.gov
The research findings clearly demonstrate that while "Methanol, [(4-methylphenyl)sulfonyl]-" is the precursor, its synthetic prowess in the construction of complex molecular architectures is channeled through its highly reactive and versatile derivative, (p-tolylsulfonyl)methyl isocyanide (TosMIC). The ability of TosMIC to efficiently generate a wide array of fundamental heterocyclic cores solidifies its role as an indispensable building block in the field of organic synthesis.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Sustainable Synthesis of Sulfonylmethanols
The chemical industry's shift towards greener methodologies has spurred intensive research into novel catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. For the synthesis of sulfonylmethanols, this translates to moving away from traditional methods that often rely on stoichiometric and sometimes hazardous oxidizing agents.
Future research is centered on heterogeneous catalysts, which offer significant advantages in terms of separation, recovery, and reusability. nih.gov For instance, the development of solid-supported catalysts, such as those based on metal oxides or functionalized porous materials like zeolites and metal-organic frameworks (MOFs), is a promising direction. beilstein-journals.orgmdpi.com These materials can be engineered to provide high selectivity and activity for the oxidation of the corresponding sulfides to sulfones, a key step in the synthesis of many sulfonylmethanols.
A particularly exciting frontier is the use of photocatalysis. nih.gov Visible-light-driven reactions, often employing organic dyes or semiconductor-based photocatalysts, can facilitate the synthesis of sulfones under mild, ambient conditions, aligning with the principles of green chemistry. nih.gov These methods have the potential to activate substrates in novel ways, leading to more efficient and selective transformations.
Furthermore, the exploration of biocatalysis, using enzymes or whole-cell systems, presents another sustainable route. While still an emerging area for sulfone synthesis, the high selectivity and mild operating conditions of enzymatic reactions make them an attractive alternative to conventional chemical methods.
| Catalyst Type | Advantages in Sulfonylmethanol Synthesis | Key Research Focus |
| Heterogeneous Catalysts | Easy separation and recyclability, reduced waste, potential for continuous processes. nih.gov | Development of robust, highly active, and selective solid-supported catalysts. beilstein-journals.orgmdpi.com |
| Photocatalysts | Use of light as a renewable energy source, mild reaction conditions, novel reactivity. nih.gov | Design of efficient visible-light photocatalysts and exploration of new reaction pathways. nih.gov |
| Biocatalysts | High selectivity (enantio- and regioselectivity), environmentally friendly conditions. | Discovery and engineering of enzymes for sulfone synthesis, process optimization. |
Advanced Computational Modeling for Mechanism Elucidation and Compound Design
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new molecules and catalysts. rsc.org For sulfonylmethanols, advanced computational modeling, particularly using Density Functional Theory (DFT), is poised to play a pivotal role in several areas.
DFT calculations can be employed to meticulously map out the potential energy surfaces of reactions involved in the synthesis of tosylmethanol and its analogs. researchgate.netrsc.org This allows for the detailed elucidation of reaction pathways, the identification of transition states, and the calculation of activation barriers. nih.gov Such mechanistic understanding is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. For example, computational studies can help in understanding the intricate details of oxidation reactions, from the nature of the oxidizing species to the role of the catalyst. researchgate.net
Beyond mechanism elucidation, computational modeling is a powerful tool for in silico compound design. By calculating the electronic and steric properties of virtual sulfonylmethanol derivatives, researchers can predict their reactivity and potential applications. mdpi.comnih.gov This predictive power accelerates the discovery of new reagents with tailored properties, reducing the need for extensive and time-consuming experimental screening. For instance, models can predict how modifications to the aryl group in [(4-methylphenyl)sulfonyl]methanol might influence its reactivity in subsequent synthetic steps.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. acs.orgresearchgate.netacs.org This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. rsc.org
For the synthesis of sulfonylmethanols, flow chemistry presents an opportunity to overcome some of the challenges associated with batch production, such as the handling of highly exothermic reactions or unstable intermediates. rsc.org The small reactor volumes and high surface-to-volume ratios in flow systems allow for excellent temperature control, minimizing the risk of thermal runaways. rsc.org This is particularly relevant for oxidation reactions, which are often a key step in the preparation of sulfones.
The integration of flow reactors with automated synthesis platforms represents the next leap forward. sigmaaldrich.comyoutube.com These automated systems can perform multi-step syntheses with minimal human intervention, accelerating the production of libraries of sulfonylmethanol derivatives for screening and optimization. digitellinc.com By combining the efficiency of flow chemistry with the high-throughput capabilities of automation, researchers can rapidly explore a wide range of reaction conditions and substrates, significantly speeding up the discovery and development of new synthetic methodologies and applications for compounds like tosylmethanol.
| Technology | Benefits for Sulfonylmethanol Research | Future Outlook |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability, and potential for higher yields. acs.orgresearchgate.netacs.orgrsc.org | Widespread adoption for the synthesis of sulfonylmethanols, enabling access to novel reaction conditions. |
| Automated Synthesis | High-throughput screening of reaction conditions and substrates, rapid library generation. sigmaaldrich.comyoutube.comdigitellinc.com | Integration with AI and machine learning for predictive synthesis and optimization. |
Exploration of New Reactivity Modes and Applications for Sulfonylmethanols
While sulfonylmethanols are established as useful synthetic intermediates, ongoing research is focused on uncovering new reactivity patterns and expanding their applications in organic synthesis. The unique combination of a sulfonyl group and a hydroxymethyl group provides a rich playground for chemical transformations.
Future research will likely explore the activation of the C-S bond in sulfonylmethanols, a challenging but potentially rewarding transformation that could lead to novel cross-coupling reactions. mdpi.com The development of new catalytic systems, perhaps leveraging photoredox catalysis, could enable the use of sulfonylmethanols as sources of sulfonyl radicals or other reactive species. nih.gov
Furthermore, the functional group tolerance of modern synthetic methods opens up possibilities for the late-stage functionalization of complex molecules using sulfonylmethanol building blocks. The exploration of multicomponent reactions involving sulfonylmethanols could also lead to the rapid assembly of complex molecular architectures from simple starting materials.
The applications of sulfonylmethanols are also expected to expand beyond their traditional role as synthetic intermediates. For example, the incorporation of the sulfonylmethanol moiety into larger molecules could impart desirable physicochemical properties, such as improved solubility or metabolic stability, which is of interest in medicinal chemistry and materials science. researchandmarkets.comekb.eg The unique electronic properties of the sulfone group may also be exploited in the design of new functional materials, such as polymers with specific thermal or optical properties. researchandmarkets.com
Q & A
Q. What are the common synthetic routes for Methanol, [(4-methylphenyl)sulfonyl]-?
The compound is typically synthesized via sulfonation of toluene derivatives. A standard method involves reacting 4-methylbenzenesulfonyl chloride with methanol under controlled conditions. For example, sulfonyl chlorides are often treated with alcohols in the presence of a base (e.g., pyridine) to neutralize HCl byproducts and drive the reaction to completion . Alternative routes may involve nucleophilic substitution of pre-sulfonated intermediates, as seen in the synthesis of structurally related sulfonamides .
Q. How is the structural characterization of this compound performed in crystallographic studies?
X-ray crystallography is the gold standard. The sulfonyl group’s geometry (tetrahedral S=O bonds) and aromatic interactions are analyzed using programs like SHELXL for refinement . For non-crystalline samples, H/C NMR confirms substituent positions (e.g., methyl group at the para position), while IR spectroscopy identifies sulfonyl (S=O) stretches near 1330–1160 cm .
Q. What are the key reactivity patterns of [(4-methylphenyl)sulfonyl]-containing compounds?
The sulfonyl group is electrophilic, enabling nucleophilic substitution (e.g., with amines to form sulfonamides) or oxidation to sulfonic acids under strong conditions. Methanol derivatives may undergo esterification or act as leaving groups in cross-coupling reactions . Stability studies indicate sensitivity to alkaline hydrolysis, necessitating pH-controlled environments .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
In a 2024 study, Hirshfeld surface analysis of a related sulfonylated macrocycle revealed intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize the crystal lattice. Discrepancies between computational (DFT) and experimental bond lengths were resolved using SHELX refinement, highlighting the importance of high-resolution data and thermal motion modeling . Challenges include twinning or disorder in the sulfonyl group, which require iterative refinement cycles .
Q. What strategies address contradictions in reported biological activity of sulfonylmethanol derivatives?
While some studies suggest antimicrobial potential for sulfonylated compounds , mechanistic data are often lacking. To resolve contradictions:
Q. How can structure-activity relationship (SAR) studies optimize this compound for drug discovery?
Systematic modifications include:
- Replacing the methyl group with halogens or electron-withdrawing groups to enhance electrophilicity.
- Varying the alcohol moiety (e.g., substituting methanol with propanol) to alter solubility.
- Assessing toxicity via in silico ADMET models (e.g., using PubChem data ). Recent work on sulfonamide-based inhibitors demonstrates the utility of QSAR modeling to predict binding affinities .
Q. What methodologies assess the environmental impact of [(4-methylphenyl)sulfonyl]methanol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
